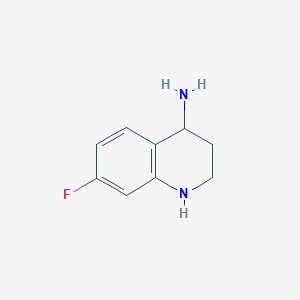

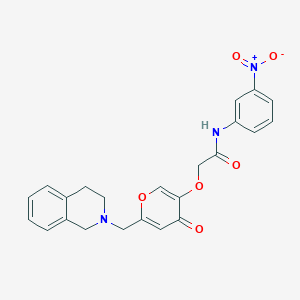

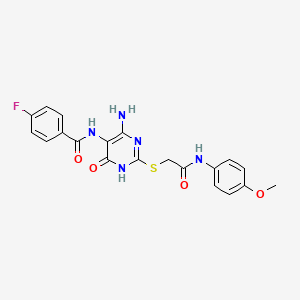

![molecular formula C22H20BrN5O3 B2678113 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 922110-46-1](/img/structure/B2678113.png)

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their various biological activities . They have a nitrogen-based hetero-aromatic ring structure which is a remarkable scaffold for the synthesis and development of many new promising drugs .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These derivatives have shown promise in antimicrobial activities, particularly against certain bacteria and fungi (Abunada et al., 2008).

In Vitro Cell Growth Inhibitory Activity

In a study on pyrazolo[3,4- d ]pyrimidine analogues of the potent antitumor agent LY231514, it was found that some of these compounds, including variants of the chemical , possess in vitro cell growth inhibitory activity. This indicates potential use in cancer research (Taylor & Patel, 1992).

Antibacterial Properties

The compound has also been utilized as a precursor in synthesizing new polyheterocyclic ring systems, which exhibited notable in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Antioxidant Activity

Another area of research is the exploration of its derivatives for antioxidant activities. Some related compounds have shown significant antioxidant potential, suggesting the relevance of this chemical in studies aiming to combat oxidative stress (Chkirate et al., 2019).

Antitumor Activity

Derivatives of this compound have been synthesized and tested for antitumor activity, particularly against human breast adenocarcinoma cell lines. Some of these derivatives displayed potent inhibitory activity, indicating potential applications in cancer therapy (Abdellatif et al., 2014).

Anti-5-lipoxygenase Agents

A novel series of derivatives of this compound were synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. The study revealed interesting insights into the structure-activity relationship of these compounds (Rahmouni et al., 2016).

Synthesis and Antibacterial Evaluation

The compound has been used in the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities (Azab et al., 2013).

Cytotoxic Activity and Anticancer Agents

Finally, certain derivatives of this compound were synthesized and tested for cytotoxic activity against cancer cell lines. One compound in particular showed cancer cell growth inhibition against multiple cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use or biological activity. For example, some pyrazolo[3,4-d]pyrimidine derivatives are known to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The exact mechanism of action would depend on the specific biological target of the compound.

Propiedades

IUPAC Name |

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUFYWHNWIAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

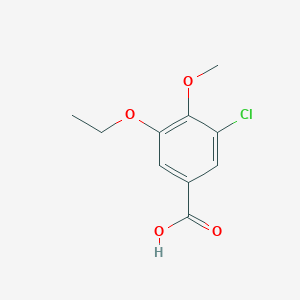

![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

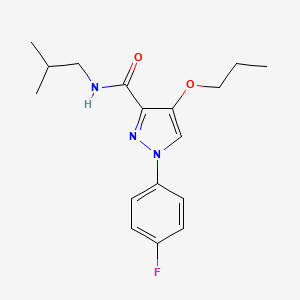

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)

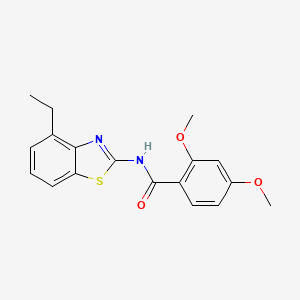

![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)

![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)